An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
Abstract
This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline. In the absence of direct experimental data for this specific molecule, this document leverages established NMR principles and empirical data from analogous substructures to construct a detailed theoretical spectrum. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral features to aid in the identification and structural elucidation of this and related compounds. We will delve into the rationale behind the predicted chemical shifts, supported by data from key functional groups including the N-phenyl, morpholine, and methylsulfanyl moieties, providing a robust framework for spectral interpretation.
Introduction: The Structural Landscape of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is a multifaceted molecule featuring a central imine carbon double-bonded to an aniline nitrogen and single-bonded to a morpholine nitrogen and a methylsulfanyl group. Understanding the electronic environment of each nucleus within this structure is paramount to predicting its NMR spectrum. The chemical shifts in NMR are exquisitely sensitive to the local electron density, which is influenced by the electronegativity of neighboring atoms, resonance effects, and the overall molecular geometry.
This guide will systematically deconstruct the molecule into its primary components to forecast the ¹H and ¹³C NMR spectra:
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The Aniline Moiety: The aromatic ring and its protons and carbons are influenced by the electron-donating nature of the imine nitrogen.
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The Morpholine Ring: A saturated heterocycle with distinct chemical environments for protons and carbons adjacent to the nitrogen and oxygen atoms.
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The Methylsulfanyl Group: A simple methyl group attached to a sulfur atom, which imparts a characteristic chemical shift.
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The Imine Carbon: The central sp²-hybridized carbon, which is expected to have a significantly downfield chemical shift in the ¹³C NMR spectrum.
By analyzing established data for these fragments, we can assemble a highly predictive and educational model of the complete NMR spectrum.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is anticipated to exhibit distinct signals corresponding to the aniline, morpholine, and methylsulfanyl protons. The integration of these signals will reflect the number of protons in each unique environment.
Table 1: Predicted ¹H NMR Chemical Shifts for N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aniline (aromatic) | 6.8 - 7.5 | Multiplet | 5H | The protons on the phenyl ring will appear in the typical aromatic region. The ortho-protons are expected to be the most shielded due to the electron-donating effect of the imine nitrogen, while the para-proton will be slightly less shielded, and the meta-protons the least shielded within this group. |
| Morpholine (O-CH₂) | ~3.7 | Triplet (or complex multiplet) | 4H | The methylene protons adjacent to the electronegative oxygen atom are deshielded and will appear at a lower field compared to the N-CH₂ protons.[1] |
| Morpholine (N-CH₂) | ~3.3 | Triplet (or complex multiplet) | 4H | The methylene protons adjacent to the nitrogen atom are less deshielded than the O-CH₂ protons and will appear at a higher field.[1] |
| Methylsulfanyl (S-CH₃) | ~2.2 | Singlet | 3H | The methyl protons attached to the sulfur atom typically resonate in this region.[2] The singlet multiplicity is due to the absence of adjacent protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a clear map of the carbon skeleton of the molecule. The central imine carbon is expected to be a key diagnostic signal, appearing significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
| Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |
| Imine (C=N) | 160 - 170 | The sp²-hybridized carbon of the imine group is highly deshielded and is a characteristic feature in the ¹³C NMR spectrum of such compounds.[3] |
| Aniline (C-ipso) | 145 - 155 | The aromatic carbon directly attached to the imine nitrogen will be influenced by the nitrogen's electronegativity and resonance effects. |
| Aniline (aromatic) | 115 - 130 | The remaining aromatic carbons will appear in the standard aromatic region. The chemical shifts will be modulated by the position relative to the imine substituent. |
| Morpholine (O-CH₂) | ~67 | The carbons adjacent to the oxygen atom are deshielded.[1] |
| Morpholine (N-CH₂) | ~48 | The carbons adjacent to the nitrogen atom are less deshielded than the O-CH₂ carbons.[1] |
| Methylsulfanyl (S-CH₃) | 15 - 25 | The methyl carbon attached to the sulfur atom is expected in this upfield region.[2] |
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline, a standardized experimental approach is crucial.
Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
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Concentration:
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For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
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For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
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Sample Purity: Ensure the sample is free of particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Spectrometer Setup and Data Acquisition
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic and morpholine proton signals.
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¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment.
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Spectral Width: Typically 12-16 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
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¹³C NMR Acquisition Parameters:
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Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
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Spectral Width: Typically 0-220 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
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Structural Elucidation Workflow and Visualization
The process of confirming the structure of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline using the predicted NMR data follows a logical workflow.
Figure 1. A generalized workflow for the structural elucidation of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline using NMR spectroscopy.
The molecular structure with predicted proton environments is visualized below.
Figure 2. Molecular structure of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline with color-coded labels indicating the predicted ¹H NMR chemical shift regions for the different proton environments.
Conclusion
This technical guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline. By dissecting the molecule into its constituent functional groups and applying established NMR principles, we have constructed a detailed spectral map. The predicted chemical shifts, multiplicities, and integration values presented herein offer a valuable resource for the identification and structural verification of this compound. The outlined experimental protocols provide a clear path for acquiring high-quality data, and the visualized workflow illustrates a systematic approach to spectral interpretation. This guide serves as a testament to the predictive power of NMR spectroscopy and its indispensable role in modern chemical research and development.
References
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Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. [Link]
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Duddeck, H., Tóth, G., & Simon, A. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 617–620. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
